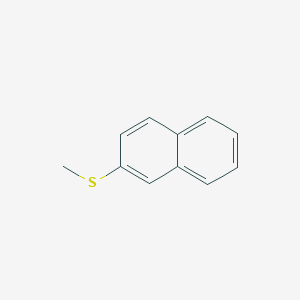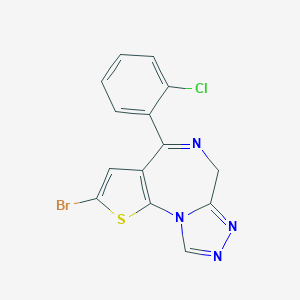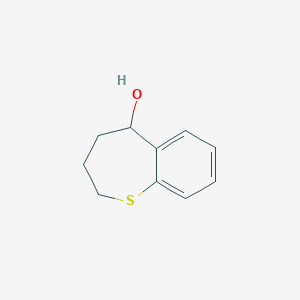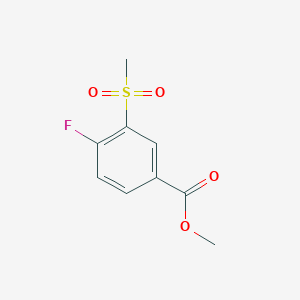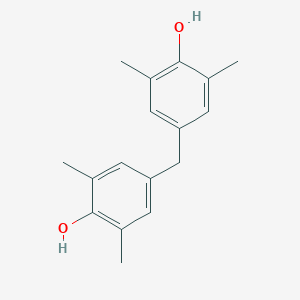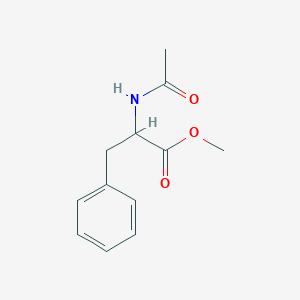![molecular formula C12H19NO2S2 B188797 N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 53799-67-0](/img/structure/B188797.png)
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK is a crucial component of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. BMS-345541 has been shown to have significant potential in the treatment of various inflammatory and autoimmune diseases, as well as cancer.
Mécanisme D'action
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide inhibits the activation of IKK, which is a critical component of the NF-κB signaling pathway. IKK phosphorylates IκB, leading to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of various pro-inflammatory cytokines and other genes. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide prevents the phosphorylation of IκB by inhibiting the activity of IKK, thereby preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It effectively inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to have anti-cancer effects, as it inhibits the proliferation and survival of cancer cells. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can reduce the severity of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has many advantages for lab experiments. It is a highly selective inhibitor of IKK and has been well-characterized in many studies. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has also been shown to be effective in various in vitro and in vivo models of inflammation, autoimmune diseases, and cancer. However, there are some limitations to the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in lab experiments. It has low solubility in water and may require the use of organic solvents, which can affect the stability and activity of the compound. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have off-target effects, and its use may need to be validated using additional methods.
Orientations Futures
There are many potential future directions for the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective IKK inhibitors that can be used in the treatment of various diseases. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide may have potential applications in the treatment of neuroinflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Further studies are also needed to investigate the long-term effects and safety of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in humans. Finally, the use of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide in combination with other drugs may have synergistic effects and may be a promising approach for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with butylmagnesium bromide, followed by the addition of methyl isocyanide and sulfur to form the intermediate. The final product is obtained by reacting the intermediate with ammonium chloride and hydrochloric acid. This synthesis method has been well-established and has been used in many studies.
Applications De Recherche Scientifique
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been extensively used in scientific research to investigate the role of IKK in various diseases and to evaluate the therapeutic potential of IKK inhibitors. Studies have shown that N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide can effectively inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Additionally, N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has been shown to have anti-cancer effects in various cancer types, such as breast cancer, prostate cancer, and pancreatic cancer.
Propriétés
Numéro CAS |
53799-67-0 |
|---|---|
Nom du produit |
N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide |
Formule moléculaire |
C12H19NO2S2 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
JRLQNIIAMXVKAF-UHFFFAOYSA-N |
SMILES isomérique |
CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
SMILES canonique |
CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Autres numéros CAS |
53799-67-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



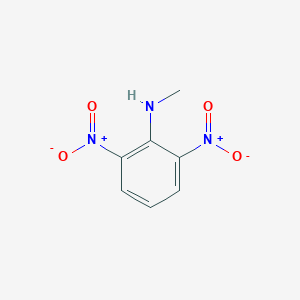
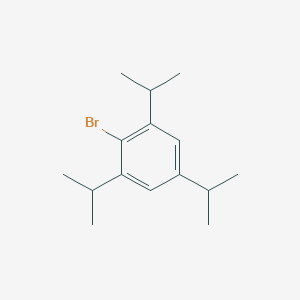
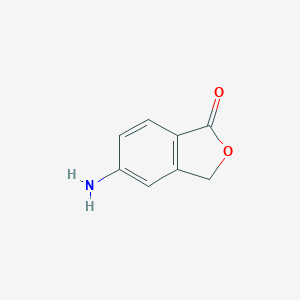
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
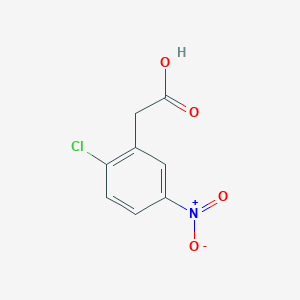
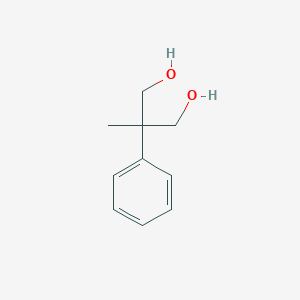
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
